molecular formula C13H22O4 B13875199 Tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B13875199
M. Wt: 242.31 g/mol
InChI Key: OWXRKKKYCNVYBZ-UHFFFAOYSA-N
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Description

Tert-butyl 1,4-dioxaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C13H22O4 It is known for its unique spirocyclic structure, which consists of a dioxaspirodecane ring system with a tert-butyl ester group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. One common method involves the use of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid as the starting material. The reaction is carried out under anhydrous conditions with a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is primarily based on its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis to release active carboxylic acid derivatives, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of a dioxaspirodecane ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of atoms within the molecule .

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H22O4/c1-12(2,3)17-11(14)10-4-6-13(7-5-10)15-8-9-16-13/h10H,4-9H2,1-3H3

InChI Key

OWXRKKKYCNVYBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC2(CC1)OCCO2

Origin of Product

United States

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